molecular formula C3H6N6O2 B11706990 N-(4-amino-1,2,5-oxadiazol-3-yl)hydrazinecarboxamide

N-(4-amino-1,2,5-oxadiazol-3-yl)hydrazinecarboxamide

Cat. No.: B11706990
M. Wt: 158.12 g/mol
InChI Key: VJFIHHWMZLEQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)urea is a heterocyclic compound that features both amino and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(4-amino-1,2,5-oxadiazol-3-yl)urea typically involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene . The reaction is carried out at low temperatures (0–5°C) to ensure the stability of the intermediate products. The mixture is stirred for an hour, followed by filtration to remove insoluble by-products. The final product is purified using flash column chromatography and recrystallized from chloroform to obtain white needles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-(4-amino-1,2,5-oxadiazol-3-yl)urea involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino groups can form hydrogen bonds with various biological molecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)urea is unique due to its dual amino and oxadiazole functionalities, which provide a versatile platform for chemical modifications and applications. Its high nitrogen content makes it particularly valuable in the field of energetic materials .

Properties

Molecular Formula

C3H6N6O2

Molecular Weight

158.12 g/mol

IUPAC Name

1-amino-3-(4-amino-1,2,5-oxadiazol-3-yl)urea

InChI

InChI=1S/C3H6N6O2/c4-1-2(9-11-8-1)6-3(10)7-5/h5H2,(H2,4,8)(H2,6,7,9,10)

InChI Key

VJFIHHWMZLEQCY-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1NC(=O)NN)N

Origin of Product

United States

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